Cas no 104995-13-3 (5-amino-8-methoxy-1,2,3,4-tetrahydroquinolin-2-o ne)

5-アミノ-8-メトキシ-1,2,3,4-テトラヒドロキノリン-2-オンは、複雑な有機合成中間体として重要な化合物です。その分子構造は、キノリン骨格にアミノ基とメトキシ基が選択的に導入された特徴を持ち、医薬品や機能性材料の開発において有用な前駆体となります。特に、水素化されたピリジン環とケトン官能基の組み合わせにより、高い反応性と多様な誘導体化の可能性を有しています。この化合物は、精密有機合成における位置選択的反応や、生理活性物質の構築に適した特性を示します。

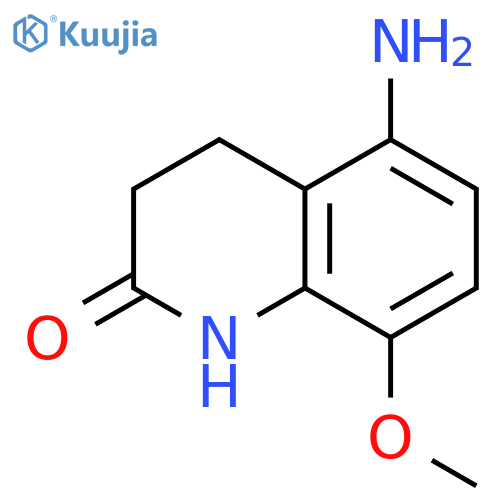

104995-13-3 structure

商品名:5-amino-8-methoxy-1,2,3,4-tetrahydroquinolin-2-o

ne

5-amino-8-methoxy-1,2,3,4-tetrahydroquinolin-2-o ne 化学的及び物理的性質

名前と識別子

-

- 5-amino-8-methoxy-1,2,3,4-tetrahydroquinolin-2-o ne

- 2(1H)-Quinolinone, 5-amino-3,4-dihydro-8-methoxy-

- 5-amino-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one

- 5-amino-8-methoxy-3,4-dihydro-1H-quinolin-2-one

- 104995-13-3

- EN300-5195604

-

- インチ: 1S/C10H12N2O2/c1-14-8-4-3-7(11)6-2-5-9(13)12-10(6)8/h3-4H,2,5,11H2,1H3,(H,12,13)

- InChIKey: JIPDODZZPMQXNU-UHFFFAOYSA-N

- ほほえんだ: N1C2=C(C(N)=CC=C2OC)CCC1=O

計算された属性

- せいみつぶんしりょう: 192.089877630g/mol

- どういたいしつりょう: 192.089877630g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 232

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 64.4Ų

じっけんとくせい

- 密度みつど: 1.239±0.06 g/cm3(Predicted)

- ゆうかいてん: 151 °C

- ふってん: 432.6±45.0 °C(Predicted)

- 酸性度係数(pKa): 13.86±0.20(Predicted)

5-amino-8-methoxy-1,2,3,4-tetrahydroquinolin-2-o ne 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-5195604-0.05g |

5-amino-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one |

104995-13-3 | 95.0% | 0.05g |

$315.0 | 2025-03-15 | |

| Enamine | EN300-5195604-0.25g |

5-amino-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one |

104995-13-3 | 95.0% | 0.25g |

$672.0 | 2025-03-15 | |

| Enamine | EN300-5195604-5.0g |

5-amino-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one |

104995-13-3 | 95.0% | 5.0g |

$3935.0 | 2025-03-15 | |

| 1PlusChem | 1P0285J0-2.5g |

5-amino-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one |

104995-13-3 | 95% | 2.5g |

$3350.00 | 2023-12-26 | |

| 1PlusChem | 1P0285J0-1g |

5-amino-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one |

104995-13-3 | 95% | 1g |

$1740.00 | 2023-12-26 | |

| 1PlusChem | 1P0285J0-10g |

5-amino-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one |

104995-13-3 | 95% | 10g |

$7277.00 | 2023-12-26 | |

| 1PlusChem | 1P0285J0-5g |

5-amino-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one |

104995-13-3 | 95% | 5g |

$4926.00 | 2023-12-26 | |

| Enamine | EN300-5195604-2.5g |

5-amino-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one |

104995-13-3 | 95.0% | 2.5g |

$2660.0 | 2025-03-15 | |

| Enamine | EN300-5195604-0.5g |

5-amino-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one |

104995-13-3 | 95.0% | 0.5g |

$1058.0 | 2025-03-15 | |

| Enamine | EN300-5195604-0.1g |

5-amino-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one |

104995-13-3 | 95.0% | 0.1g |

$470.0 | 2025-03-15 |

5-amino-8-methoxy-1,2,3,4-tetrahydroquinolin-2-o ne 関連文献

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

104995-13-3 (5-amino-8-methoxy-1,2,3,4-tetrahydroquinolin-2-o ne) 関連製品

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬